1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

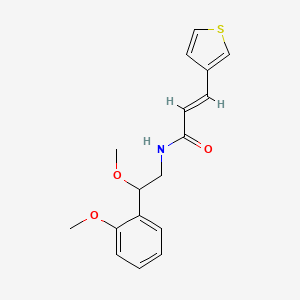

“1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1795473-86-7 . It has a molecular weight of 225.2 . The compound is part of the pyrazole family, which is a class of compounds containing a 5-membered aromatic ring made up of three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole compounds can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for “1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid” is not mentioned in the available data.Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H11N3O4/c13-9(14)7-5-11(6-3-1-2-4-6)10-8(7)12(15)16/h5-6H,1-4H2,(H,13,14) . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Another reaction involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to yield pyrazoles .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid serves as a foundational compound in the synthesis and characterization of various derivatives with potential applications in materials science and medicinal chemistry. Research has demonstrated the versatility of pyrazole carboxylic acids in generating novel compounds through reactions with hydrazines, hydrazones, and other nucleophiles. For instance, studies on cyclic oxalyl compounds have led to the synthesis of diverse pyrazole derivatives, showcasing the compound's role in facilitating the creation of new molecular structures with possible pharmacological and material applications (Şener et al., 2002).

Biological Activities

The exploration of 1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid derivatives extends into biological studies, highlighting their potential in developing novel therapeutic agents. Research into N-acetyl pyrazole derivatives, for example, has uncovered compounds with significant antibacterial and antifungal activities, suggesting the utility of these derivatives in addressing microbial infections (Dhaduk & Joshi, 2022). Further, the synthesis of novel pyrazole derivatives has been linked to anti-inflammatory, analgesic, and antipyretic properties, offering insights into new therapeutic avenues for managing pain and inflammation (Padmini & Kamal, 2019).

Sensor Development

In addition to medicinal chemistry, 1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid derivatives have been investigated for their potential in sensor technology. Research into pyrenebutylamidopropylimidazole, for instance, has revealed its application as a multi-analyte sensor for specific aromatic carboxylic acids and metal ions, showcasing the role of pyrazole derivatives in the development of sensitive and selective chemical sensors (Kumar et al., 2016).

Material Science

The field of material science also benefits from the study of 1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid derivatives, particularly in the synthesis of novel materials with unique properties. For example, research into pyrazolecarboxylic metal organic frameworks has highlighted their electrochemiluminescence, pointing towards applications in light-emitting devices and sensors (Feng et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-cyclopentyl-5-nitropyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c13-9(14)7-5-8(12(15)16)10-11(7)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOKOARUVYPHDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2996984.png)

![2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2996993.png)

![2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one](/img/structure/B2996996.png)

![N-(3-chloro-2-methylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2996997.png)

![N-(1-Cyanocyclohexyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B2996999.png)

![4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane](/img/structure/B2997000.png)

![Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2997001.png)